Comparative Conformational Restriction: 2,2-Dimethyl vs. Unsubstituted Pyrrolidine Core
The presence of the 2,2-dimethyl group in 3-(3-chlorophenyl)-2,2-dimethylpyrrolidine (CAS 1249327-23-8) introduces significant steric bulk, which restricts the conformational freedom of the pyrrolidine ring compared to the unsubstituted analog, 3-(3-chlorophenyl)pyrrolidine (CAS 914299-59-5) [1]. This steric hindrance is a key driver of selectivity and binding kinetics in medicinal chemistry programs targeting enzymes or receptors with defined binding pockets [2].
| Evidence Dimension | Conformational Flexibility |
|---|---|
| Target Compound Data | Conformationally restricted due to 2,2-dimethyl substitution; molecular weight: 209.72 g/mol |
| Comparator Or Baseline | 3-(3-chlorophenyl)pyrrolidine (CAS 914299-59-5); molecular weight: 181.66 g/mol |
| Quantified Difference | Addition of 2,2-dimethyl group increases molecular weight by 28.06 g/mol and introduces significant steric hindrance at the alpha position |
| Conditions | Structural comparison based on reported molecular formulas and chemical structures |
Why This Matters
The conformational restriction can lead to enhanced target selectivity and potentially improved metabolic stability, making the dimethylated compound a distinct and non-substitutable chemical tool for SAR exploration.
- [1] ChemSrc. 3-(3-Chlorophenyl)-2,2-dimethylpyrrolidine. CAS 1249327-23-8. Accessed April 2026. View Source
- [2] Mayr's Database of Reactivity Parameters. 2,2-Dimethylpyrrolidine. Ludwig-Maximilians-Universität München. (Provides nucleophilicity parameters N and sN for 2,2-dimethylpyrrolidine). View Source
